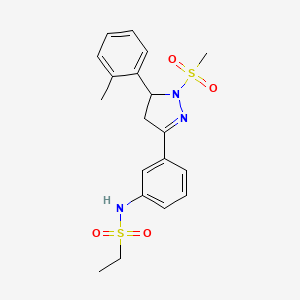
N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tolyl group, a pyrazole ring, and a sulfonamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The pyrazole ring is a heterocyclic aromatic organic compound, and the sulfonamide group is a functional group that is the basis of several groups of drugs.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for the synthesis of similar compounds involve reactions like the Williamson etherification for introducing tolyl groups , and various laboratory methods for the synthesis of phenols .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, tolyl groups are often involved in nucleophilic substitutions , and phenols can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the tolyl group would make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique
1. Conformational Studies and Antileishmanial Activity
Conformational differences in derivatives of N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been studied, revealing that the variations in molecular arrangements are not driven by steric effects. The significance of these conformational differences was highlighted in antileishmanial studies. This indicates a possible application of these compounds in the treatment of leishmaniasis, a parasitic disease (Borges et al., 2014).
2. Synthesis and Potential Biological Activities
Synthesis techniques for benzenesulfonamides derivatives have been developed, leading to the creation of novel compounds with potential biological activities. Although the specific application was not identified, the synthesis method paves the way for future research in various biological fields (Meierhoefer et al., 2005).
3. Anticancer, Anti-inflammatory, and Antiviral Properties
A study on celecoxib derivatives, which are structurally related to N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, found potential anticancer, anti-inflammatory, and antiviral (specifically anti-HCV) properties. These findings suggest the derivatives’ therapeutic potential in treating various health conditions (Küçükgüzel et al., 2013).
4. Photochemical Transformations
Research on the photochemical and thermal transformations of related compounds provides insights into their chemical stability and reactions under different conditions, laying a foundation for their potential application in material sciences or as intermediates in chemical syntheses (Vasin et al., 2014).
5. Anticancer and Carbonic Anhydrase Inhibition
Studies on sulfonamide derivatives have shown promising anticancer activities and carbonic anhydrase inhibition. These compounds, by inhibiting carbonic anhydrases, can be explored for potential therapeutic uses in cancer treatment and managing physiological disorders involving carbonic anhydrases (Gul et al., 2016a), (Gul et al., 2016b).
Propriétés
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-10-7-9-15(12-16)18-13-19(22(20-18)27(3,23)24)17-11-6-5-8-14(17)2/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAQHSHEOWCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

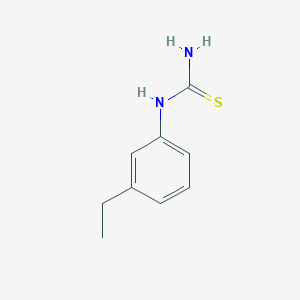
![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
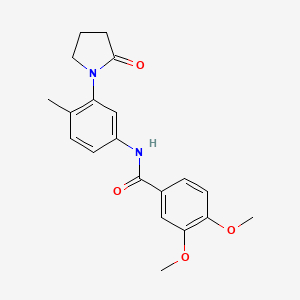
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
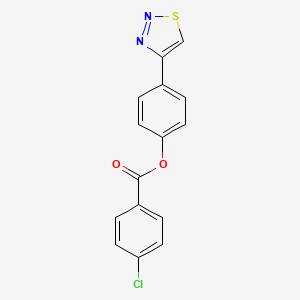
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
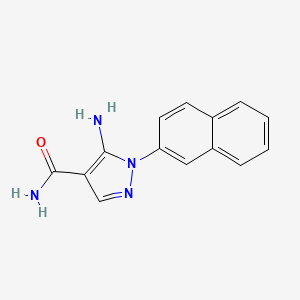
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
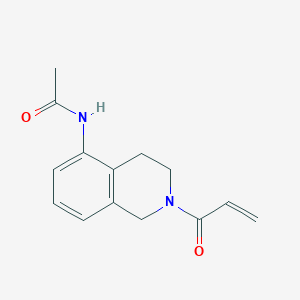
![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)